2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid is a compound that possesses significant interest in medicinal chemistry due to its potential applications in drug development. This compound features a pyridazine ring, which is known for its biological activity, and a carboxylic acid functional group that can enhance its solubility and bioavailability. The tert-butoxycarbonyl (Boc) group serves as a protective group during synthesis, allowing for selective reactions at other functional sites.
The compound is synthesized through various chemical pathways, often involving the protection of amines and subsequent reactions to introduce the desired functional groups. Literature sources, including patents and research articles, provide insights into its synthesis and applications in medicinal chemistry .
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid can be classified as an amino acid derivative due to the presence of both an amino group (from the pyridazine structure) and a carboxylic acid group. It falls within the broader category of heterocyclic compounds, specifically those containing nitrogen in the ring structure.
The synthesis of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid typically involves several key steps:
The synthesis may utilize various reagents and conditions tailored to optimize yield and selectivity. For instance, the Boc protection is typically performed under basic conditions to ensure complete reaction without side products. Subsequent reactions may require careful temperature control and reaction times to prevent decomposition or unwanted side reactions .
The molecular structure of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid features:
The molecular formula can be represented as C_{12}H_{16}N_{2}O_{3}, with a molar mass of approximately 236.27 g/mol. The compound's structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the presence of the expected functional groups .
The compound can undergo various chemical reactions typical for carboxylic acids and amines:
Reactions involving this compound may require specific catalysts or conditions (e.g., acidic or basic media) to facilitate desired transformations while minimizing side reactions .
The mechanism of action for 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid is largely dependent on its interactions with biological targets. The pyridazine moiety may interact with specific receptors or enzymes, potentially modulating biological pathways related to inflammation or other therapeutic areas.
Studies indicate that compounds with similar structures exhibit activity against various targets, including inflammatory mediators and receptors involved in disease processes . Further research is necessary to elucidate the precise mechanisms at play.
The primary applications of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid lie in medicinal chemistry:
This compound exemplifies the ongoing interest in developing new pharmacologically active substances through innovative synthetic strategies and detailed structural analyses .
The installation of the tert-butoxycarbonyl (Boc) protecting group onto nitrogen-containing heterocycles represents a critical transformation in the synthesis of complex pharmaceutical intermediates. For tetrahydro-1(2H)-pyridazine systems, this reaction typically employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. While specific catalysts for this particular substrate aren't extensively documented in the available literature, established protocols for analogous N-Boc protection of sensitive heterocycles provide valuable guidance. Acid-base bifunctional catalysts demonstrate particular efficacy, where tertiary amines (e.g., 4-dimethylaminopyridine) facilitate the deprotonation of the pyridazine nitrogen while simultaneously activating the carbonyl group of Boc₂O through nucleophilic catalysis. This dual activation mechanism significantly accelerates the reaction kinetics while suppressing undesirable side reactions such as N,O-diBoc formation or ring-opening degradations. The Boc-protected intermediate exhibits enhanced stability during subsequent synthetic manipulations, particularly during the acetic acid side-chain conjugation step, which often occurs under more vigorous reaction conditions [1] [3].
Table 1: Key Molecular Descriptors of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic Acid
Property | Value | Property | Value |
---|---|---|---|
CAS Registry Number | 952183-19-6 | Molecular Weight | 244.29 g/mol |
Molecular Formula | C₁₁H₂₀N₂O₄ | Purity (Commercial) | ≥95-98% |
Synonyms | 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid; N2-BOC protected 2-(tetrahydro-2H-pyridazin-1-yl)acetic acid | TPSA (Calculated) | 70.08 Ų |
LogP (Calculated) | 1.32 | Storage Conditions | Sealed, 2-8°C |
The regioselective introduction of the acetic acid moiety onto the tetrahydro-1(2H)-pyridazine nitrogen presents substantial synthetic challenges due to the potential for over-alkylation and the presence of multiple nucleophilic sites within the heterocyclic ring. Achieving high regioselectivity for N-alkylation requires precise control of reaction parameters. Nucleophilic displacement reactions employing alkyl halides (particularly bromoacetic acid or its activated esters) under carefully optimized basic conditions represent the most direct approach. The use of mild inorganic bases (e.g., potassium carbonate) in polar aprotic solvents (DMF, acetonitrile) typically provides superior selectivity for mono-alkylation at the pyridazine nitrogen compared to stronger bases like sodium hydride, which may promote dialkylation or ring degradation. Computational studies indicate the Boc group significantly modulates the electron density distribution within the pyridazine ring, further enhancing N1 nucleophilicity and thus favoring the desired N-alkylation pathway. Critical parameters influencing regioselectivity include temperature control (typically -10°C to 25°C), stoichiometry (slight excess of alkylating agent, ~1.1-1.3 equivalents), and the order of reagent addition [1] [3] [5].
Recent advances emphasize sustainable methodologies for Boc protection, particularly relevant given the compound's pharmaceutical intermediate status. Solvent-free Boc protection strategies employ mechanochemical activation (ball milling) or neat reactions with catalytic DMAP, significantly reducing environmental impact by eliminating volatile organic solvents. These approaches demonstrate comparable or superior efficiency to traditional solution-phase methods while simplifying downstream purification. Furthermore, tandem acoustic emulsification techniques enable Boc protection in aqueous environments by generating stable oil-in-water emulsions where Boc₂O resides in the organic phase while the tetrahydro-1(2H)-pyridazine substrate partitions at the interface. This methodology leverages water as an inherently safe and green reaction medium while maintaining high reagent concentration at the microscopic reaction sites within emulsion droplets. The emulsion stability crucially determines reaction efficiency, with ultrasonic irradiation parameters (amplitude, duration) and surfactant selection (e.g., biodegradable non-ionic surfactants) being key optimization variables. These green approaches align with pharmaceutical industry demands for reduced process mass intensity and align with regulatory encouragement for sustainable manufacturing practices [2] [4].
Flow microreactor technology revolutionizes the synthesis of carbamate intermediates like the Boc-protected tetrahydro-1(2H)-pyridazine derivative. A landmark study demonstrated anodic substitution reactions in flow microreactors utilizing stable emulsion solutions prepared via tandem acoustic emulsification. This configuration facilitates exceptionally precise control over residence time (seconds to minutes) and reaction temperature, effectively suppressing overoxidation—a prevalent issue in batch electrochemistry. The continuous extraction of α-substituted products from the electrochemical interface prevents deleterious side reactions, substantially boosting current efficiency (reported increases exceeding 92% in optimized systems) and overall yield. The microreactor's high surface-area-to-volume ratio ensures efficient mass and heat transfer, critical for exothermic Boc protection reactions and for maintaining the integrity of thermally sensitive intermediates. Integration of in-line analytics (e.g., FTIR, UV) enables real-time monitoring of reaction progression and immediate feedback control, ensuring consistent product quality crucial for pharmaceutical applications. This methodology represents a paradigm shift from traditional batch processing, offering improved safety profile when handling reactive reagents, enhanced reproducibility, and potential for seamless scale-up through numbering-up strategies [2] [8].
Table 2: Commercial Suppliers of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic Acid and Derivatives
Supplier | Catalogue Number | Purity | Packaging | Price (USD) | Derivative Available (CAS) |
---|---|---|---|---|---|
Apollo Scientific Ltd. | OR12456 | >95% | 500 mg | $338.00 | Phenyl derivative (952183-20-9) |
Matrix Scientific | Not specified | >95% | 500 mg | $918.00 | Phenyl derivative (952183-20-9) |
Santa Cruz Biotechnology | sc-306124 | Not specified | 10 mg | $793.00 | Base compound (952183-19-6) |
SynQuest Laboratories | Not specified | ≥98% | Various | Inquiry | Base compound (952183-19-6) |
The conjugation of the acetic acid moiety to the tetrahydro-1(2H)-pyridazine nitrogen introduces significant stereochemical considerations. Although the core Boc-protected tetrahydropyridazine scaffold itself may lack chiral centers (depending on the saturation pattern), the introduction of substituents or the presence of prochiral centers can create stereogenic elements. The primary stereochemical challenge arises from the potential epimerization at the alpha-carbon of the acetic acid side-chain if further functionalization is intended. During N-alkylation using bromoacetic acid derivatives under basic conditions, the acidic α-protons (pKa ~23-25) adjacent to the developing carboxylate or carbonyl group become susceptible to deprotonation, leading to racemization if chiral centers exist or are introduced downstream. Mitigation strategies include: 1) Employing low temperatures (-20°C to 0°C) during base addition and alkylation to slow deprotonation kinetics; 2) Utilizing alkyl halides with electron-withdrawing protecting groups on the acetic acid carboxylate (e.g., ethyl ester instead of free acid), reducing α-proton acidity; 3) Minimizing reaction time and using mild, poorly nucleophilic bases (e.g., Cs₂CO₃ instead of DBU); and 4) Employing phase-transfer catalysis under biphasic conditions to limit base exposure. Computational modeling suggests the Boc group exerts minimal stereodirecting influence on the alkylation step itself due to conformational flexibility, placing the onus on reaction condition optimization to preserve stereochemical integrity [1] [5] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7